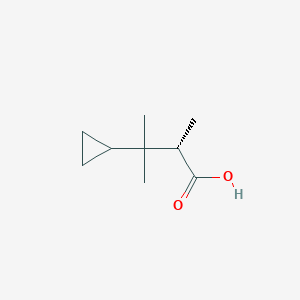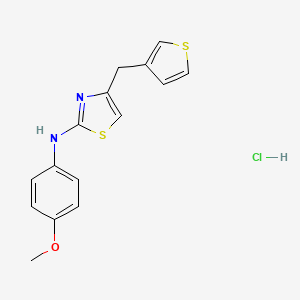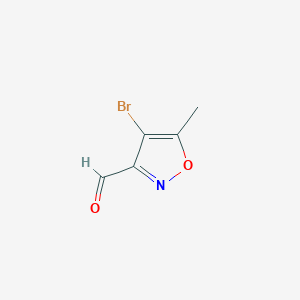
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid, also known as CPDMB, is a chemical compound that belongs to the family of carboxylic acids. It is a chiral molecule, meaning it has a non-superimposable mirror image. CPDMB is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is not fully understood. However, it is believed to act as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It may also have potential therapeutic effects due to its chiral nature.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well documented. However, it is believed to have potential therapeutic effects due to its chiral nature. It may also have potential toxic effects, but further research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is its chiral nature, which makes it a useful building block in the synthesis of various pharmaceuticals and agrochemicals. It is also relatively easy to synthesize using various methods. However, one of the limitations of this compound is its cost, as it can be expensive to produce high enantiomeric purity. It may also have potential toxic effects, which can limit its use in certain applications.
Zukünftige Richtungen
There are various future directions for (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of this compound's potential therapeutic effects, particularly in the treatment of cancer, Alzheimer's disease, and diabetes. Further research is also needed to determine the potential toxic effects of this compound and its safety for use in various applications.
Conclusion
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has potential therapeutic effects due to its chiral nature and has been studied for its potential use in the treatment of various diseases. This compound has advantages and limitations for lab experiments and various future directions for research. Further research is needed to fully understand the mechanism of action and potential toxic effects of this compound.
Synthesemethoden
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid can be synthesized using various methods, including asymmetric synthesis, enzymatic resolution, and chemical synthesis. One of the most commonly used methods is asymmetric synthesis, which involves the use of chiral catalysts to selectively produce one enantiomer of this compound. Enzymatic resolution is another method that involves the use of enzymes to separate the enantiomers of this compound. Chemical synthesis is also used to produce this compound, but it is less commonly used due to the difficulty in obtaining high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid has various scientific research applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential use as a chiral building block in the synthesis of new drugs.
Eigenschaften
IUPAC Name |
(2S)-3-cyclopropyl-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)9(2,3)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPUGOPIDYZVGG-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2644443.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2644444.png)
![N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2644445.png)
![4-methyl-6-(methylsulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2644448.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2644449.png)


![N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2644453.png)
![5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2644456.png)
![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine](/img/structure/B2644457.png)
![methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2644458.png)
![N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2644460.png)


